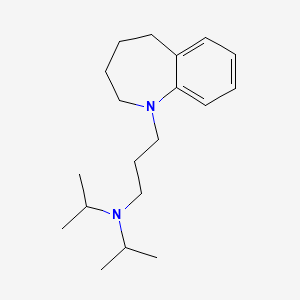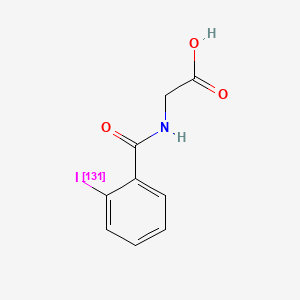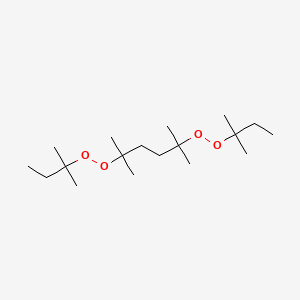
2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is an organic peroxide compound with the molecular formula C18H38O4. It is known for its use as a radical initiator in polymerization reactions and other chemical processes. This compound is characterized by its stability and effectiveness in initiating free radical reactions, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide typically involves the reaction of tert-pentyl hydroperoxide with 1,1,4,4-tetramethyltetramethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities and ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including addition polymerization and copolymerization. The compound can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions: The decomposition of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is often induced by heat or ultraviolet light. Common reagents used in conjunction with this compound include monomers such as styrene, acrylates, and methacrylates. The reaction conditions typically involve elevated temperatures and controlled atmospheres to facilitate the formation of free radicals .
Major Products Formed: The primary products formed from the reactions of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide are polymers and copolymers. These products have various applications in the production of plastics, resins, and elastomers. The specific properties of the polymers can be tailored by adjusting the reaction conditions and the choice of monomers .
Wissenschaftliche Forschungsanwendungen
(1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide has a wide range of applications in scientific research and industry. In chemistry, it is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers. In biology and medicine, it is employed in the study of radical-induced processes and the development of new materials for biomedical applications. In industry, it is used in the production of plastics, resins, and elastomers, as well as in the formulation of coatings and adhesives .
Wirkmechanismus
The mechanism of action of (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of this compound are primarily the double bonds in monomers, which are susceptible to radical attack. The pathways involved include the propagation and termination steps of radical polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Di-tert-butyl peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
Comparison: Compared to other similar compounds, (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide offers unique advantages in terms of stability and effectiveness as a radical initiator. Its structure allows for controlled decomposition and efficient radical generation, making it suitable for a wide range of applications. Unlike benzoyl peroxide, which is commonly used in acne treatment, (1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl]peroxide is primarily used in industrial and research settings .
Eigenschaften
CAS-Nummer |
5168-50-3 |
|---|---|
Molekularformel |
C18H38O4 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2,5-dimethyl-2,5-bis(2-methylbutan-2-ylperoxy)hexane |
InChI |
InChI=1S/C18H38O4/c1-11-15(3,4)19-21-17(7,8)13-14-18(9,10)22-20-16(5,6)12-2/h11-14H2,1-10H3 |
InChI-Schlüssel |
TUAPLLGBMYGPST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
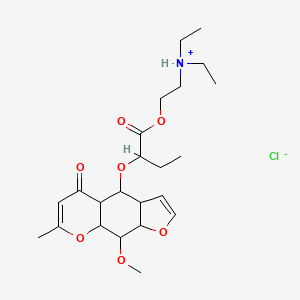

![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
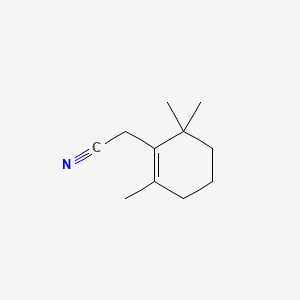
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)

